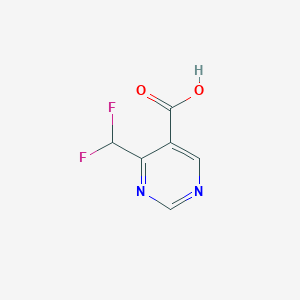

4-(Difluoromethyl)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 4-(Difluoromethyl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethyl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-5(8)4-3(6(11)12)1-9-2-10-4/h1-2,5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVANDNMPXZWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Difluoromethyl)pyrimidine-5-carboxylic acid CAS number and suppliers

Technical Monograph: 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid

CAS Number: 1340535-05-8 Molecular Formula: C₆H₄F₂N₂O₂ Molecular Weight: 174.11 g/mol [1]

Executive Summary

4-(Difluoromethyl)pyrimidine-5-carboxylic acid is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry.[1] It serves as a critical scaffold for the development of bioactive compounds, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] The difluoromethyl (CHF₂) group acts as a lipophilic hydrogen bond donor—a "bioisostere" of the hydroxyl (OH) or thiol (SH) groups—while providing metabolic stability superior to methyl groups and distinct steric/electronic properties compared to the more common trifluoromethyl (CF₃) analogues.

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in drug discovery.

Chemical Identity & Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 4-(Difluoromethyl)pyrimidine-5-carboxylic acid | |

| CAS Number | 1340535-05-8 | Primary identifier |

| SMILES | OC(=O)C1=CN=CN=C1C(F)F | Canonical |

| Appearance | White to off-white crystalline solid | |

| pKa (Acid) | ~3.1 (Predicted) | Stronger acid than benzoic acid due to electron-deficient ring |

| LogP | ~0.8 - 1.2 (Predicted) | Moderate lipophilicity |

| H-Bond Donors | 1 (Carboxylic acid OH) | CHF₂ proton is a weak donor |

| H-Bond Acceptors | 4 (2 Pyrimidine N, 2 Carbonyl/Hydroxyl O) |

Synthesis & Manufacturing Methodologies

The synthesis of 4-(difluoromethyl)pyrimidine-5-carboxylic acid poses specific challenges due to the sensitivity of the difluoromethyl group to strong bases during ring closure.[1] The most robust, scalable protocol involves a step-wise cyclization strategy.

Retrosynthetic Analysis

The pyrimidine core is constructed via a [3+3] cyclization. The key intermediate is an

Validated Synthetic Protocol

Step 1: Enaminone Formation

-

Reagents: Ethyl 4,4-difluoro-3-oxobutanoate,

-Dimethylformamide dimethyl acetal (DMF-DMA).[1] -

Conditions: Reflux in toluene or neat at 80°C for 4-6 hours.

-

Mechanism: The methylene group of the

-keto ester is activated by the electron-withdrawing CHF₂ and ester groups, reacting with DMF-DMA to form the ethyl 2-(difluoroacetyl)-3-(dimethylamino)acrylate.[1]

Step 2: Pyrimidine Cyclization

-

Reagents: Intermediate from Step 1, Formamidine acetate, Sodium ethoxide (NaOEt) or Sodium acetate (NaOAc).

-

Mechanism: The amidine nitrogen attacks the

-carbon of the enaminone (Michael addition-elimination), followed by intramolecular cyclization at the ester carbonyl (or ketone carbonyl depending on regioselectivity, though the enaminone directs to the 4-CHF₂ position).[1] -

Product: Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate.[1]

Step 3: Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH·H₂O), THF/Water (1:1).

-

Conditions: 0°C to Room Temperature, 2 hours. Note: Avoid harsh reflux with strong NaOH to prevent haloform-type cleavage of the CHF₂ group.[1]

-

Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc, dry, and concentrate.

Synthesis Workflow Diagram

Figure 1: Step-wise construction of the pyrimidine core from fluorinated acyclic precursors.

Applications in Drug Discovery

The "Magic Methyl" Effect vs. Difluoromethyl

While the methyl group is a standard metabolic handle, the difluoromethyl group (CHF₂) offers unique advantages:

-

H-Bond Donor: The C-H bond in CHF₂ is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor, potentially interacting with backbone carbonyls in enzyme active sites [1].[1]

-

Lipophilicity Modulation: CHF₂ is less lipophilic than CF₃ but more lipophilic than CH₃, allowing for fine-tuning of LogP to improve oral bioavailability.[1]

-

Metabolic Stability: The C-F bond strength prevents rapid oxidative metabolism (e.g., by CYP450s) that often plagues methyl groups.

Structural Activity Relationship (SAR) Logic

In kinase inhibitors, the pyrimidine-5-carboxylic acid moiety often serves as a hinge-binding region or a solvent-exposed tail.[1] Replacing a 4-methyl group with 4-difluoromethyl can:

-

Increase potency via new H-bond interactions.[1]

-

Reduce metabolic clearance.

-

Alter the vector of attached substituents due to slight steric changes.

Sourcing & Supply Chain

Due to the specialized nature of this building block, it is often categorized as a "make-to-order" or "catalog" item rather than a bulk commodity.[1]

Primary Suppliers:

-

Alchimica: Listed as a catalog item (1g, 5g sizes).[3]

-

BLDpharm: Offers related analogs; likely source for custom synthesis of this specific CAS.

-

Smolecule: Lists the methyl ester derivative, which can be easily hydrolyzed.

-

Ambeed / ChemScene: Major aggregators often stocking fluorinated pyrimidines.

Procurement Strategy Diagram:

Figure 2: Strategic decision tree for procuring the compound based on commercial availability.

References

-

Erickson, J. A., et al. (2021). "The Difluoromethyl Group as a Hydrogen Bond Donor in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Alchimica. (n.d.). "Product Catalog: 4-(Difluoromethyl)pyrimidine-5-carboxylic acid."

-

PubChem. (2025). "Pyrimidine-5-carboxylic acid derivatives."[1][3][4] National Library of Medicine.

-

Filyakova, V. I., et al. (2019).[5] "Synthesis of fluorinated pyrimidines via enaminones." Russian Journal of Organic Chemistry.

Sources

The 4-Difluoromethyl Pyrimidine Motif: A Technical Guide to Physicochemical Tuning and Synthetic Strategy

Executive Summary

The incorporation of a 4-difluoromethyl (

This guide analyzes the 4-difluoromethyl pyrimidine scaffold, focusing on its unique ability to modulate

Part 1: Physicochemical Properties & Bioisosterism[1][2][3][4]

The

The Lipophilic Hydrogen Bond Donor

The electronegativity of fluorine (

-

Acidity (

): The -

Interaction Geometry: Unlike hydroxyl (-OH) groups, the

donor is strictly directional along the C-H vector and lacks the "donor-acceptor" duality of OH (which can also accept H-bonds). -

Solvation Penalty:

does not pay the high desolvation energy penalty associated with burying a polar -OH group in a hydrophobic protein pocket. This allows for affinity gains without enthalpic losses.

Bioisosteric Mapping

The

| Functional Group | Mechanism | |

| Methyl (-CH | Adds H-bond donor capability | Polarization of C-H bond |

| Hydroxyl (-OH) | Improves membrane permeability | Reduced polar surface area (PSA) |

| Thiol (-SH) | Metabolic stability | Prevents S-oxidation/glucuronidation |

Visualization: Physicochemical Property Space

The following diagram illustrates the comparative property space of the 4-substituted pyrimidine.

Caption: Comparative analysis of physicochemical impacts of C4-substituents. The CF2H group balances permeability with binding capability.[1]

Part 2: Synthetic Strategies

Constructing the 4-difluoromethyl pyrimidine core requires choosing between Early-Stage Cyclization (robust, scale-friendly) and Late-Stage Functionalization (flexible, library-friendly).

Method A: Condensation (The "Build-Up" Approach)

This is the industry-standard method for generating the core. It relies on the condensation of an amidine with a fluorinated

-

Key Reagent: Ethyl 4,4-difluoroacetoacetate.

-

Regiochemistry: The

group is positioned at C4 (or C6) dictated by the starting material structure. -

Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization on the ester.

Method B: Radical Difluoromethylation (The "Decorate" Approach)

Used for diversifying existing pyrimidine scaffolds. This utilizes Minisci-type radical chemistry.

-

Reagents: Zinc difluoromethanesulfinate (Zn(SO

CF -

Regioselectivity: Radical attack occurs at the most electron-deficient position (usually C4/C6 if C2 is blocked or less accessible).

Visualization: Synthetic Decision Tree

Caption: Decision matrix for selecting between condensation and radical functionalization routes based on substrate availability.

Part 3: Electronic Effects & Reactivity ( Activation)

The 4-

The "Activation" Concept

In a 2,4-dichloropyrimidine carrying a 6-

-

C2 vs. C4/C6 Selectivity: The presence of the

at C4 makes the C2 position highly electrophilic due to the combined inductive withdrawal of the ring nitrogens and the -

Protocol Implication: When performing

on 2,4-dichloro-6-(difluoromethyl)pyrimidine, the nucleophile will preferentially attack C4 (displacing the Cl ortho to the

Part 4: Experimental Protocols

Protocol 1: De Novo Synthesis via Condensation

Objective: Synthesis of 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol.

Rationale: This intermediate allows for subsequent chlorination and

Materials:

-

S-Methylisothiourea hemisulfate (1.0 equiv)

-

Ethyl 4,4-difluoroacetoacetate (1.1 equiv)

-

Sodium Methoxide (NaOMe) (2.5 equiv)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried reaction flask with Methanol (0.5 M concentration relative to amidine). Add NaOMe at 0°C under

atmosphere.-

Why: Deprotonates the S-methylisothiourea salt to generate the free base amidine.

-

-

Addition: Add S-Methylisothiourea hemisulfate. Stir for 30 mins at 0°C.

-

Cyclization: Dropwise add Ethyl 4,4-difluoroacetoacetate over 15 minutes.

-

Why: Slow addition prevents self-condensation of the ketoester.

-

-

Reflux: Warm to room temperature, then heat to reflux (65°C) for 12 hours.

-

Validation: Monitor by LC-MS for the disappearance of starting material (M+1 peaks).

-

-

Workup: Cool to RT. Concentrate in vacuo. Redissolve residue in water. Acidify carefully with 1N HCl to pH ~4.

-

Why: The product is a hydroxypyrimidine (tautomer of pyrimidone) and will precipitate at acidic pH.

-

-

Isolation: Filter the white precipitate. Wash with cold water and diethyl ether. Dry under high vacuum.

Protocol 2: Late-Stage Radical Difluoromethylation (Minisci)

Objective: Installation of

Materials:

-

Substituted Pyrimidine substrate (1.0 equiv)

-

Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Trifluoroacetic acid (TFA) (1.0 equiv)

-

tert-Butyl hydroperoxide (TBHP) (70% aq, 5.0 equiv)

-

DCM/Water biphasic system (1:1)

Step-by-Step Methodology:

-

Setup: Dissolve substrate in DCM/Water. Add DFMS.

-

Initiation: Add TFA followed by dropwise addition of TBHP at 0°C.

-

Why: TBHP oxidizes the sulfinate to generate the

radical. TFA activates the heteroocycle via protonation, making it more electrophilic and receptive to nucleophilic radical attack.

-

-

Reaction: Stir vigorously at RT for 4-16 hours.

-

Validation: Check

NMR. A doublet around -110 to -125 ppm (coupling with H,

Part 5: References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisosteres: Structural, Physicochemical, and Property Profiling." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature. Link

-

Xiong, H. Y., et al. (2020). "Recent Advances in the Synthesis of Difluoromethylated Arenes and Heteroarenes." Organic Chemistry Frontiers. Link

-

Erickson, J. A., et al. (2021). "Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[3]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Stability & Bioisosteric Profiling of Difluoromethyl vs. Trifluoromethyl Pyrimidines

Topic: Metabolic Stability of Difluoromethyl vs. Trifluoromethyl Pyrimidines Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the substitution of methyl groups with fluorinated motifs is a canonical strategy to modulate physicochemical properties and metabolic stability.[1][2][3][4][5][6] While both difluoromethyl (

This guide provides a technical analysis of the metabolic fate of these two groups. The

Physicochemical Comparative Analysis

The choice between

Table 1: Physicochemical Properties of Fluorinated Pyrimidine Substituents

| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |

| Electronic Effect ( | -0.17 (Donor) | +0.32 (Withdrawing) | +0.54 (Strong Withdrawing) |

| H-Bond Donor Acidity ( | ~0.00 (None) | ~0.15 (Weak Donor) | 0.00 (None) |

| Lipophilicity ( | 0.56 | 0.65 - 0.90 | 0.88 - 1.20 |

| Van der Waals Volume | 13.7 ų | ~18.5 ų | 21.3 ų |

| Metabolic Role | Soft Spot (Oxidation) | Lipophilic H-Donor / Potential Liability | Metabolic Blocker |

Key Insight: The

Mechanisms of Metabolism[1][2][3][10][11][12]

Trifluoromethyl ( ): The Metabolic Blocker

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The

-

Mechanism: The high bond dissociation energy (BDE) prevents hydrogen atom abstraction (HAT).

-

Steric Shielding: The larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) sterically hinders the approach of the heme iron-oxo species of CYP450 enzymes to adjacent sites.

-

Application: Used to block metabolic "hotspots" (e.g., replacing an oxidizable methyl group at the C4 or C6 position of a pyrimidine).

Difluoromethyl ( ): The Potential Liability

While the C-F bonds stabilize the central carbon, the remaining hydrogen atom in

Oxidative Defluorination Pathway

The metabolism proceeds via a radical mechanism initiated by the CYP450 Compound I (Fe

-

H-Atom Abstraction: CYP450 abstracts the hydrogen from

, forming a carbon-centered radical. -

Oxygen Rebound: The radical recombines with the hydroxyl radical to form a gem-difluoro alcohol intermediate (

). -

HF Elimination: This intermediate is unstable and spontaneously eliminates hydrogen fluoride (HF) to form an acyl fluoride (

). -

Hydrolysis/Acylation: The acyl fluoride is highly reactive. It can hydrolyze to a carboxylic acid or, critically, acylate nucleophilic residues on the CYP enzyme, leading to mechanism-based inactivation (TDI).

Figure 1: Mechanism of CYP450-mediated oxidative defluorination of difluoromethyl groups leading to potential bioactivation and toxicity.

Experimental Protocols

To validate the stability and potential liability of these groups, a dual-assay approach is recommended: standard microsomal stability profiling followed by a reactive metabolite trap assay.

Protocol 1: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Quantify the rate of disappearance of the parent compound.

-

Preparation: Prepare 10 mM stock solutions of the test compound (Pyrimidine-

and Pyrimidine- -

Incubation:

-

Dilute stock to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate reaction with 1 mM NADPH.

-

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Terminate reaction with ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

yields

Protocol 2: Glutathione (GSH) Trapping & Fluoride Release

Objective: Detect reactive acyl fluoride intermediates and confirm defluorination.

-

Incubation System:

-

Test Compound (10 µM) + Liver Microsomes (1 mg/mL) + NADPH (1 mM).

-

Add Trapping Agent: Supplement with Glutathione (GSH) at 5 mM.

-

-

Reaction Time: Incubate for 60 minutes at 37°C.

-

Detection (Dual Mode):

-

LC-MS/MS: Scan for GSH conjugates. A mass shift of +305 Da (GSH) minus 20 Da (loss of HF) relative to the parent indicates formation of a reactive intermediate.

-

Fluoride Ion Selective Electrode (ISE): Measure free fluoride (

) concentration in the buffer post-incubation. Significant

-

Figure 2: Experimental workflow for assessing metabolic stability and reactive metabolite formation.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zhu, S.-Q., et al. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes.[11] Journal of the American Chemical Society, 140(37), 11613–11617. Link

-

Uehling, D. E., et al. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry, 61(23), 10875–10894. Link

-

Zhang, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[12] Nature Communications, 11, 638. Link

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Amide Coupling of Pyrimidine-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Importance of Pyrimidine-5-Carboxamides

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] Specifically, pyrimidine-5-carboxamides are prevalent motifs, acting as crucial pharmacophores that engage with biological targets through well-defined hydrogen bonding networks. However, the synthesis of these amides is not always trivial. The electron-deficient nature of the pyrimidine ring, particularly with nitrogen atoms at positions 1 and 3, deactivates the carboxylic acid at the 5-position, making it less susceptible to activation and subsequent nucleophilic attack by an amine.[3][4]

Direct condensation of the carboxylic acid with an amine is generally inefficient, as it leads to the formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid by converting the hydroxyl group into a better leaving group.[7] This guide provides an in-depth analysis of modern amide coupling conditions tailored for the unique electronic properties of pyrimidine-5-carboxylic acids, offering mechanistic insights and field-proven protocols to enable efficient and scalable synthesis.

Mechanistic Fundamentals of Carboxylic Acid Activation

The core principle of amide coupling is the in-situ generation of a highly reactive acylating agent from the carboxylic acid. This activated intermediate is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this intermediate and, consequently, the reaction's efficiency, speed, and susceptibility to side reactions.

The general activation and coupling pathway can be visualized as follows:

Caption: General workflow for amide bond formation.

Comparative Analysis of Key Coupling Systems

The selection of a coupling system is critical and depends on the amine's nucleophilicity, steric hindrance, the acid's propensity for racemization (if chiral), and scalability requirements.

Uronium/Aminium Salts: The High-Efficiency Standard (HATU)

Uronium-based reagents, particularly HATU, are renowned for their high efficiency, rapid reaction times, and ability to suppress racemization.[8][9] HATU is often the reagent of choice for challenging couplings, including those involving electron-deficient carboxylic acids and poorly nucleophilic amines.[3][10]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester.[9][11] The carboxylate, generated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. The resulting unstable isouronium salt is then rapidly attacked by the intrinsic 1-hydroxy-7-azabenzotriazole (HOAt) anion to form the active ester, which readily reacts with the amine.[9][11] The nitrogen at the 7-position of the HOAt moiety accelerates the coupling via a neighboring group effect, enhancing reaction rates.[11]

Caption: Simplified HATU activation mechanism.

Carbodiimides: The Workhorse Reagents (EDC/HOBt)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their cost-effectiveness and versatility.[5][6] The primary drawback of using a carbodiimide alone is the potential for side reactions, including racemization and the formation of a stable N-acylurea byproduct.[12] The addition of 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is strongly recommended.[12][13] These additives act as activated ester intermediates, increasing yields and minimizing side reactions.[3][12]

A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous workup.[14] This contrasts with dicyclohexylcarbodiimide (DCC), which produces a urea byproduct that is often insoluble and requires filtration.

Propylphosphonic Anhydride (T3P®): The Scalable & Safe Option

T3P® has emerged as a powerful reagent, especially in process chemistry and large-scale synthesis, due to its excellent safety profile, low toxicity, and simple workup.[15][16] The byproducts are water-soluble phosphonic acids, which are easily removed by an aqueous wash.[17] T3P is highly effective for a wide range of substrates and is particularly noted for its ability to suppress epimerization when coupling chiral carboxylic acids.[15][17] Its use with pyridine as the base has been shown to be a robust method for coupling racemization-prone acids.[17]

Summary of Recommended Coupling Conditions

| Reagent System | Additive | Base (Equivalents) | Solvent(s) | Key Advantages | Potential Issues |

| HATU | None (intrinsic) | DIPEA or Et₃N (2-4) | DMF, DCM, MeCN | High efficiency, fast, low racemization, good for difficult couplings.[8][9][10] | Higher cost, potential for guanidinium side product with excess reagent. |

| EDC | HOBt or HOAt (1.0-1.2) | DIPEA or Et₃N (1.2-2) | DCM, DMF, MeCN | Cost-effective, water-soluble urea byproduct for easy workup.[6][14] | Slower than HATU, potential for side reactions if no additive is used.[3][12] |

| T3P® | None | Pyridine or Et₃N (2-4) | EtOAc, MeCN, DCM | Low epimerization, easy workup (water-soluble byproducts), excellent safety profile, scalable.[16][17] | Requires stoichiometric amounts; can be viscous and requires careful handling. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling of Pyrimidine-5-Carboxylic Acid

This protocol is recommended for its high reliability, especially with less reactive amines or on a small to medium scale.

Materials:

-

Pyrimidine-5-carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

HATU (1.1-1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrimidine-5-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid). Stir until all solids are dissolved.

-

Reagent Addition: To the stirred solution, add the amine (1.0-1.2 eq), HATU (1.1 eq), and finally DIPEA (3.0 eq).[11][18] The order of addition can be critical; adding the base last is common practice.

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[9]

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling for Scalability and Purity

This protocol is ideal for larger-scale synthesis where cost, safety, and ease of workup are primary concerns.

Materials:

-

Pyrimidine-5-carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

T3P® (50% solution in EtOAc is common) (1.5 eq)

-

Pyridine or Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

Setup: To a clean, dry round-bottom flask, add the pyrimidine-5-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq).

-

Dissolution: Add anhydrous ethyl acetate or acetonitrile (~0.1-0.2 M). Stir to dissolve.

-

Base Addition: Add the base (e.g., pyridine or Et₃N, 3.0 eq) to the solution.

-

T3P Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 10 °C.[19]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[19]

-

Workup:

-

Quench the reaction by slowly adding water or 1M HCl.

-

If using EtOAc, transfer the mixture to a separatory funnel. If using MeCN, dilute with EtOAc first.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes effectively remove the phosphonic acid byproducts and excess base.[17]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter and concentrate the solvent under reduced pressure. The crude product is often of high purity but can be further purified by column chromatography or recrystallization if necessary.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient acid activation. 2. Poorly nucleophilic amine. 3. Deactivated starting materials. 4. Water in the reaction. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[3] 2. Increase reaction temperature (e.g., to 40-50 °C), but monitor for side reactions. 3. Ensure all reagents and solvents are anhydrous. |

| Formation of Side Products | 1. Racemization of chiral centers. 2. Guanidinylation of amine by excess uronium reagent. 3. Formation of N-acylurea with carbodiimides. | 1. Use a system known for low racemization like T3P/pyridine or HATU.[16][17] Run the reaction at a lower temperature (0 °C). 2. Use only a slight excess (1.05-1.1 eq) of the uronium reagent.[8] 3. Always use an additive like HOBt or HOAt with EDC/DCC.[12] |

| Difficult Purification | 1. Insoluble urea byproduct (from DCC). 2. Byproducts co-elute with the product. | 1. Use EDC instead of DCC for a water-soluble byproduct.[14] 2. Ensure the aqueous workup is thorough to remove as many impurities as possible before chromatography. Adjust the pH of washes to optimize removal of acidic/basic impurities. |

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Syamaiah, K., et al. (2014). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling... ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Chem-Station. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

-

ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]

-

ResearchGate. (n.d.). T3P: A Convenient and Useful Reagent in Organic Synthesis. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

ResearchGate. (2026). Design and synthesis of amide-functionalized pyrimidine derivatives with antifungal activity. Retrieved from [Link]

-

Reddit. (2025). Side reactions with HBTU amide coupling? Retrieved from [Link]

-

YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

CORE. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

-

Curia. (2024). Understanding T3P® from start to finish. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

-

PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]

-

BCA Protein Assay Kit. (2026). Optimizing Amide Bond Formation: Scenario-Driven Insights... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hepatochem.com [hepatochem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. bca-protein.com [bca-protein.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. bachem.com [bachem.com]

- 13. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 17. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

Application Note: High-Efficiency Activation of 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid

[1]

Executive Summary

The 4-(difluoromethyl)pyrimidine-5-carboxylic acid scaffold is a high-value intermediate in drug discovery, often serving as a bioisostere for ortho-substituted benzamides.[1] However, its reactivity is complicated by two factors:

-

Electronic Deactivation: The pyrimidine ring, further deactivated by the electron-withdrawing difluoromethyl (

) group, renders the carboxylate oxygen less nucleophilic, slowing the initial attack on coupling reagents.[1] -

Steric Ortho-Effect: The

-

This guide recommends HATU for small-scale discovery chemistry due to its high reactivity, and T3P (Propylphosphonic anhydride) for scalable, epimerization-free coupling.[1]

Mechanistic Analysis & Reagent Selection[1][2]

The "Difluoromethyl Effect"

Unlike a trifluoromethyl (

-

Implication: Avoid strong organometallic bases. Use hindered organic bases (DIPEA, NMM) or buffered systems (Pyridine).[1]

Reactivity Profile

The carboxylic acid at position 5 is attached to an electron-poor pyrimidine ring.[1]

-

Acidity: The acid is more acidic than benzoic acid. The carboxylate anion is less nucleophilic.

-

Electrophilicity: Once activated (e.g., as an OBt ester or acyl chloride), the carbonyl carbon is highly electrophilic and prone to hydrolysis if wet solvents are used.[1]

Decision Matrix: Reagent Selection

The choice of reagent depends largely on the nucleophile (amine) partner.

Figure 1: Decision tree for selecting the optimal activation reagent based on the amine partner's nucleophilicity and steric profile.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Discovery Standard")

Best for: Rapid synthesis, weak nucleophiles (anilines), and high-throughput chemistry.[1]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive 7-azabenzotriazole active ester.[1] The nitrogen in the pyridine ring of the HATU leaving group provides an intramolecular base effect (anchimeric assistance), accelerating the coupling rate, which is crucial for overcoming the steric bulk of the ortho-

Materials:

-

4-(Difluoromethyl)pyrimidine-5-carboxylic acid (1.0 equiv)[1]

-

Amine partner (1.1 – 1.2 equiv)[1]

-

HATU (1.2 – 1.5 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (Anhydrous) or DMAc[1]

Step-by-Step:

-

Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (

concentration). -

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may turn slightly yellow.

-

Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. This "pre-activation" step is critical to form the active ester before the amine encounters the reagents, minimizing guanidinylation side reactions.

-

Coupling: Add the Amine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Optimization: If conversion is <50% after 4 hours, heat to

.

-

-

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over

Protocol B: T3P-Mediated Coupling (The "Scalable/Green" Route)

Best for: Scale-up (>1g), aliphatic amines, and avoiding toxic byproducts.[1]

Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] It is less sensitive to steric hindrance than HATU because the active species is smaller. The byproduct is water-soluble, simplifying purification.[1][2]

Materials:

-

Acid (1.0 equiv)[1]

-

Amine (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)[1]

-

Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[1]

-

Solvent: EtOAc, 2-MeTHF, or DMF[1]

Step-by-Step:

-

Combine: Charge the acid (1.0 equiv) and amine (1.1 equiv) into the flask.

-

Solvent: Add EtOAc or 2-MeTHF (

).[1] -

Base: Add Pyridine (4.0 equiv).

-

Addition: Add T3P solution (2.0 equiv) dropwise at

(optional) or RT. -

Reaction: Stir at RT. T3P reactions are often slower; allow 12–24 hours.

-

Workup: Quench with water. Separate layers. Wash organic layer with

(to remove pyridine), then

Protocol C: Acid Chloride Generation (The "Brute Force" Method)

Best for: Extremely hindered amines or unreactive anilines where HATU fails.[1]

Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible (

Step-by-Step:

-

Activation: Suspend acid (1.0 equiv) in dry DCM. Add catalytic DMF (2 drops).[1]

-

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at

.[1] Allow to warm to RT and stir for 2 hours until gas evolution ceases and solution clears. -

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not heat above

). -

Coupling: Redissolve the crude acid chloride in DCM or THF. Add to a solution of Amine (1.1 equiv) and

(2.0 equiv) at

Troubleshooting & Optimization Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (HATU) | Steric clash between HATU and | Switch to Protocol C (Acid Chloride) or use PyAOP (more reactive than HATU).[1] |

| Guanidinylation Byproduct | Amine reacted directly with HATU. | Ensure Pre-activation (Step 3 in Protocol A) is performed for at least 15 mins before adding amine.[1] |

| Black Reaction Mixture | Decomposition of pyrimidine ring. | Reduce base strength. Switch from DIPEA to 2,6-Lutidine or Collidine .[1] Lower temperature. |

| Epimerization | (If chiral amine used) Over-activation.[1] | Switch to Protocol B (T3P) with Pyridine at |

References

-

Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1]

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Joubert, N., et al. (2024).[1] "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch."[3][4] Nature Communications, 15, 4105.[1] Link[1]

-

Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[5][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. bachem.com [bachem.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis [organic-chemistry.org]

- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. jpt.com [jpt.com]

Application Note: General Procedures for Difluoromethylation of Pyrimidine Scaffolds

This Application Note is designed for medicinal chemists and process scientists seeking a robust, scalable framework for installing the difluoromethyl (

Strategic Overview: The Bioisostere

In drug discovery, the difluoromethyl group (

Key Physicochemical Impacts:

-

Lipophilicity (

): Modulates solubility and membrane permeability. -

Metabolic Stability: Blocks metabolically labile sites (e.g., oxidation of methyl groups).

-

Acidity: The

group renders adjacent protons more acidic, influencing binding affinity.

For pyrimidine scaffolds—ubiquitous in kinase inhibitors and antivirals—direct C-H difluoromethylation is preferred over de novo synthesis to allow for late-stage diversification of lead compounds.

Methodology Decision Matrix

Select the appropriate protocol based on your substrate's electronic properties and available equipment.

| Feature | Protocol A: Innate Radical (Baran) | Protocol B: Photoredox Catalysis |

| Reagent | Zinc difluoromethanesulfinate (DFMS) | Sodium difluoromethanesulfinate ( |

| Activation | Chemical Oxidant (TBHP) | Visible Light (Blue/Green LEDs) + Photocatalyst |

| Substrate Scope | Robust; tolerates halides, esters, nitriles. | Sensitive substrates; milder conditions.[1][2] |

| Scalability | High (Gram to Kilogram scale). | Low to Medium (Flow chemistry recommended for scale). |

| Selectivity | Innate (C2/C4/C6 preference). | Tunable via catalyst/solvent choice. |

| Equipment | Standard glassware. | Photoreactor (e.g., Kessil lamps). |

Protocol A: Innate C-H Difluoromethylation (The Baran Method)

This protocol utilizes Zinc Difluoromethanesulfinate (DFMS) , a bench-stable solid reagent that generates difluoromethyl radicals under oxidative conditions. It is the industry standard for "innate" functionalization because it requires no pre-functionalization (e.g., halides/boronic acids) of the pyrimidine.

Mechanism of Action

The reaction proceeds via a Minisci-type radical substitution.

-

Radical Generation: TBHP oxidizes the sulfinate to a sulfonyl radical, which extrudes

to form the electrophilic -

Addition: The radical attacks the most electron-deficient position of the protonated pyrimidine.

-

Oxidation: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity.

Reagents & Materials

-

Substrate: Pyrimidine derivative (1.0 equiv).

-

Reagent: Zinc difluoromethanesulfinate (DFMS) (2.0–3.0 equiv). [Commercially available or synthesized from

and Zn]. -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv).

-

Solvent: Dichloromethane (DCM) / Water biphasic system (2.5:1 ratio) OR DMSO.

-

Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the pyrimidine to activate it toward nucleophilic radical attack.

Step-by-Step Procedure

-

Setup: To a partially filled vial or round-bottom flask equipped with a magnetic stir bar, add the Pyrimidine Substrate (1.0 mmol) and DFMS (295 mg, 1.0 mmol, 1.0 equiv).

-

Note: DFMS is often added in portions. Start with 1.0 equiv; reserve the rest.

-

-

Solvation: Add DCM (2.5 mL) and Water (1.0 mL).

-

Expert Tip: For highly polar substrates, replace this biphasic system with DMSO (3.5 mL) to improve homogeneity.

-

-

Activation: Add TFA (76 µL, 1.0 mmol) to protonate the pyrimidine.

-

Initiation: Cool the mixture to 0 °C (ice bath). Add TBHP (70% aq., ~3-5 equiv) dropwise over 5 minutes.

-

Caution: Exothermic reaction. Rapid gas evolution (

) may occur.

-

-

Reaction: Vigorously stir the emulsion. Allow to warm to Room Temperature (RT) naturally.

-

Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).

-

-

Workup:

-

Purification: Flash column chromatography.

-

Note:

products are often slightly less polar than the starting material but may streak on silica due to the N-heterocycle.

-

Protocol B: Photoredox C-H Difluoromethylation

For substrates containing oxidation-sensitive groups (e.g., thioethers, aldehydes) where TBHP is contraindicated, this mild photocatalytic method is superior.

Reagents & Materials

-

Substrate: Pyrimidine derivative (0.5 mmol).

-

Reagent: Sodium difluoromethanesulfinate (

) (2.0 equiv). -

Photocatalyst:

(1-2 mol%) OR Eosin Y (organic alternative). -

Oxidant: Persulfate (

) or simply Air ( -

Solvent: DMSO or Acetone/Water.

-

Light Source: Blue LED (450 nm) or Green LED (depending on catalyst).

Step-by-Step Procedure

-

Assembly: In a clear glass vial (borosilicate), combine Pyrimidine (0.5 mmol), Sodium Difluoromethanesulfinate (1.0 mmol), and Photocatalyst (0.01 mmol).

-

Solvation: Add degassed DMSO (2.0 mL).

-

Oxidant: Add

(1.5 equiv) if not using air.-

Air Method:[4] If using

as oxidant, bubble air through the solution for 1 minute, then seal.

-

-

Irradiation: Place the vial 2–3 cm from the LED light source. Stir vigorously. Use a fan to keep the reaction at RT (prevent heating from the lamp).

-

Duration: Irradiate for 12–24 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash with brine to remove DMSO.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways and the critical role of protonation in the Minisci-type radical addition utilized in Protocol A.

Figure 1: Mechanistic workflow for the innate radical difluoromethylation of pyrimidines.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction | Pyrimidine too electron-rich. | Add more TFA (2-3 equiv) to increase electrophilicity. |

| Low Conversion | Radical quenching by | Degas solvents (Protocol B) or switch to DMSO (Protocol A). |

| Regioisomers | Multiple electron-deficient sites. | Regioselectivity is innate. Block unwanted sites with halides (Cl/Br) if possible, then remove later. |

| Decomposition | Substrate sensitive to TBHP. | Switch to Protocol B (Photoredox) or add TBHP very slowly at 0°C. |

References

-

Innate C-H Functionalization (The Baran Method): Fujiwara, Y., Dixon, J. A., O'Hara, F., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[4] Nature, 2012 , 492, 95–99.[4] [Link]

-

Zinc Reagent Specifics: Fujiwara, Y., et al.[3][4] "A New Reagent for Direct Difluoromethylation."[4][5][6] Journal of the American Chemical Society, 2012 , 134(3), 1494–1497.[4] [Link]

-

Photoredox Methodology: Feng, J., et al. "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis."[5][6][7] Nature Communications, 2020 , 11, 638.[1] [Link]

-

Review of Radical Difluoromethylation: Shi, L., An, D., & Mei, G. "Difluoromethylation of heterocycles via a radical process."[8] Organic Chemistry Frontiers, 2022 , 9, 4192-4208.[8] [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Precision Regioselective Synthesis of 4-Substituted Pyrimidine-5-Carboxylic Acids

Executive Summary

The pyrimidine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors) and antiviral agents. The introduction of substituents at the C4 position, while maintaining a carboxylic acid (or ester) at C5, is a critical synthetic challenge.

This guide details two distinct, high-fidelity workflows for synthesizing 4-substituted pyrimidine-5-carboxylic acids:

-

Top-Down Approach: Regioselective

displacement on 2,4-dichloropyrimidine-5-carboxylates. -

Bottom-Up Approach: De novo cyclization using amidines and ethoxymethylene malonates.

Strategic Analysis: The Regioselectivity Paradox

The pyrimidine ring contains two electrophilic sites at C2 and C4. In 2,4-dichloropyrimidines, controlling which chloride is displaced first is the primary challenge.

Mechanism of Regiocontrol

The regioselectivity is governed by the electronic influence of the substituent at C5.

-

Electronic Bias: The C5-carboxylate is an Electron Withdrawing Group (EWG). It creates a vinylogous activation of the C4 and C6 positions.

-

LUMO Distribution: Quantum mechanical calculations (DFT) consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at C4 than at C2 in 5-EWG-substituted pyrimidines.

-

Nitrogen Chelation: The N3 nitrogen atom adjacent to C4 facilitates the approach of nucleophiles, stabilizing the Meisenheimer intermediate leading to C4 substitution.

Key Rule: In the presence of a C5-ester, Nucleophilic Aromatic Substitution (

Decision Pathway

Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability.

Protocol A: Regioselective Displacement

Best for: Rapid diversification of the C4 position using commercially available amines.

Materials

-

Substrate: Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS: 51940-64-8).

-

Nucleophile: Primary or secondary amine (1.05 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv).

-

Solvent: Anhydrous THF or DCM (Avoid protic solvents like EtOH to prevent transesterification or solvolysis).

Step-by-Step Methodology

-

Preparation: Dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Why? Cooling is critical. While C4 is more reactive, room temperature can lead to minor amounts of C2 substitution or bis-substitution (2,4-diamino products).

-

-

Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.05 mmol) dissolved in THF (1 mL).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

-

Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (2 chlorides) will disappear, replaced by the mono-substituted product.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

. -

Purification: Concentrate in vacuo. Most products crystallize upon standing or can be purified via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Validation Data (Typical NMR Shifts)

The regiochemistry must be confirmed. The proton at C6 is a diagnostic handle.

| Position | Chemical Shift ( | Multiplicity | Note |

| H-6 (Product) | 8.8 - 9.0 | Singlet | Deshielded by adjacent N1 and C5-EWG. |

| N-H (4-sub) | 8.0 - 8.5 | Broad | Varies by solvent/amine. |

| Ester | 4.3 - 4.4 | Quartet | Characteristic ethyl ester. |

Protocol B: De Novo Cyclization

Best for: Constructing the ring when the specific 4-substituent is unstable to

Materials

-

Component A: Diethyl ethoxymethylenemalonate (DEEM) (CAS: 87-13-8).

-

Component B: Amidine hydrochloride (e.g., Acetamidine HCl or Benzamidine HCl).

-

Base: Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt solution).

-

Solvent: Absolute Ethanol.

Step-by-Step Methodology

-

Activation: In a dry flask, dissolve Sodium metal (1.2 equiv) in absolute Ethanol to generate NaOEt in situ.

-

Amidine Release: Add the Amidine HCl (1.0 equiv) to the NaOEt solution. Stir for 15 minutes at RT.[1]

-

Condensation: Add Diethyl ethoxymethylenemalonate (1.0 equiv) dropwise.

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours.-

Observation: A precipitate often forms as the pyrimidine ring closes.

-

-

Workup: Cool to RT. Acidify with Acetic Acid or dilute HCl to pH ~5.

-

Isolation: Filter the solid precipitate. Wash with cold water and Ethanol. This is usually the 4-hydroxy-pyrimidine-5-carboxylate (which exists as the 4-oxo tautomer).

Mechanistic Pathway[3][4]

Figure 2: Step-wise condensation mechanism for pyrimidine ring formation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Bis-substitution ( | Temperature too high; Excess amine. | Perform reaction at -10°C; Add amine strictly dropwise; Reduce equivalents to 0.95. |

| Low Yield (Cyclization) | Wet Ethanol; Old NaOEt. | Use freshly distilled EtOH over Mg; Prepare NaOEt in situ. |

| Regioisomer Mix ( | Steric bulk at C5/C6. | If C5 is not an ester (e.g., H or Alkyl), regioselectivity drops. Ensure C5 is EWG. |

| Hydrolysis of Ester | Aqueous workup too basic. | Keep workup pH neutral; Avoid strong bases like NaOH during workup. |

References

-

Regioselectivity of 2,4-Dichloropyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class, Chapter 29.

-

URL:[Link]

-

General Pyrimidine Synthesis Review

- Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review (2020-2024).

- Source: Journal of Chemical Reviews.

-

URL:[Link]

-

Cyclization Mechanisms

-

Tertiary Amine Nucleophiles (Alternative Regioselectivity)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. jocpr.com [jocpr.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

solubility issues of 4-(Difluoromethyl)pyrimidine-5-carboxylic acid in organic solvents

Technical Support Center: 4-(Difluoromethyl)pyrimidine-5-carboxylic Acid Solubility & Handling Guide for Organic Synthesis

Executive Summary: The "Brick Dust" Challenge

Subject: 4-(Difluoromethyl)pyrimidine-5-carboxylic acid

CAS: 1343238-63-0 (Analogous reference)

Molecular Formula:

As a Senior Application Scientist, I frequently encounter tickets regarding this intermediate. Users often report it as "insoluble in everything." This is not strictly true, but it behaves classically like "brick dust"—a rigid, flat, polar heterocycle with high crystal lattice energy.

The difficulty arises from three converging factors:

-

Intermolecular H-Bonding: Strong dimerization of the carboxylic acid.

-

Pi-Stacking: The electron-deficient pyrimidine ring facilitates tight stacking.

-

The

Moiety: Unlike a standard methyl group, the difluoromethyl group is a weak hydrogen bond donor (C-H···O/N interactions), further "gluing" the crystal lattice together.

This guide provides the solubility logic and protocols to handle this molecule effectively in drug discovery workflows.

Physicochemical Profile & Solubility Matrix

Understanding the "Why" allows you to predict the "How."

| Parameter | Value (Approx/Predicted) | Implication |

| pKa (Acid) | ~3.2 – 3.8 | Acidic. Will deprotonate easily with weak bases ( |

| pKa (Base) | ~1.0 (Pyrimidine N) | Very weakly basic. Protonation requires strong acids (TFA, HCl). |

| LogP | ~0.8 – 1.1 | Moderately lipophilic, but crystal packing overrides this. |

| Lattice Energy | High | Requires high energy (heat) or disruption (salt formation) to dissolve. |

Solubility Class Table

| Solvent Class | Solubility Rating | Notes |

| Polar Aprotic (DMSO, DMF, DMAc, NMP) | High (with agitation) | Preferred reaction solvents. Dissolves >20 mg/mL easily. |

| Protic (Methanol, Ethanol) | Moderate | Requires heating to reflux or addition of base. |

| Chlorinated (DCM, Chloroform) | Low | Poor solubility. Often forms a suspension. Not recommended for homogeneous reactions. |

| Ethers (THF, Dioxane) | Low to Moderate | Soluble only at high dilution or reflux. |

| Hydrocarbons (Hexane, Toluene) | Negligible | The compound will float or sink as a solid. Useful as anti-solvents. |

| Water | pH Dependent | Insoluble at pH < 3. Highly soluble at pH > 7 (as carboxylate salt). |

Decision Tree: Choosing the Right Solvent System

Use this logic flow to select the optimal solvent based on your intended application.

Figure 1: Solvent selection decision tree based on experimental intent. High-polarity aprotic solvents are the "gold standard" for this scaffold.

Troubleshooting & Protocols

Issue 1: "The starting material won't dissolve in DCM/THF for my amide coupling."

Diagnosis: You are fighting the crystal lattice. DCM and THF cannot disrupt the strong acid dimers effectively at room temperature. Solution: Switch to a "Paste" or "Solution" protocol.

-

Option A (The Co-Solvent Trick): Use a mixture of DCM:DMF (9:1). The small amount of DMF disrupts the H-bonding network, often allowing the DCM to solvate the rest.

-

Option B (In-Situ Solubilization): Add your base (DIPEA/TEA) first.

-

Suspend acid in DCM.

-

Add 1.1 equiv.[1] DIPEA.

-

Result: The formation of the ammonium salt breaks the lattice. The solution should clear up immediately. Proceed with HATU/EDC addition.

-

Issue 2: "Compound crashes out on the column or won't load."

Diagnosis: The free acid is too polar for silica gel and too insoluble for the mobile phase (Hex/EtOAc). Solution:

-

Add Acid to Mobile Phase: Use 1% Acetic Acid or Formic Acid in your eluent. This prevents "streaking" by keeping the molecule fully protonated.

-

Solid Load: Do not try to liquid load with DCM. Dissolve the sample in minimal MeOH/DCM, adsorb onto Celite/Silica, dry, and solid load.

-

Reverse Phase: If possible, switch to C18 reverse phase (Water/MeCN + 0.1% TFA). This molecule behaves beautifully on C18.

Issue 3: "Broad peaks in NMR (DMSO-d6)."

Diagnosis: Exchangeable protons (COOH) and potential aggregation. Solution:

-

Add 1-2 drops of

to shake off the exchangeable protons. -

Alternatively, run the NMR at 320-330 K to break aggregates.

Detailed Protocol: Acid-Base Recrystallization (Purification)

This is the most robust method to purify this intermediate without chromatography.

Principle: The molecule is an acid.[2][3] It is soluble in water at pH > 7 (as a salt) and insoluble at pH < 2 (as a free acid).

Step-by-Step:

-

Dissolution: Suspend the crude solid in Water (10 vol).

-

Basification: Slowly add 1M NaOH or Sat.

with stirring until pH ~8-9.-

Observation: The solid should dissolve completely. If dark oil remains, filter it off (these are impurities).

-

-

Washing (Optional): Extract the aqueous layer once with EtOAc to remove non-acidic organic impurities. Discard the organic layer.[3]

-

Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise.

-

Critical: Do not dump acid in quickly. Slow addition grows larger, filterable crystals.

-

-

Endpoint: Acidify to pH ~1-2. A thick white/off-white precipitate will form.

-

Isolation: Filter the solid. Wash with cold water (2x) and Hexane (1x) to dry.

Figure 2: Acid-base purification workflow. This method exploits the pKa (~3.5) to separate the product from non-acidic byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use this acid directly in a Suzuki coupling? A: No. Carboxylic acids can poison Palladium catalysts or decarboxylate under harsh conditions. It is standard practice to convert it to an ester (methyl/ethyl) or protect it before cross-coupling reactions on the ring.

Q: Why does the

Q: I need to make the acid chloride. Thionyl chloride isn't working well.

A: Pyrimidine carboxylic acids can be stubborn with pure

-

Fix: Add a catalytic amount of DMF (1-2 drops). This forms the Vilsmeier reagent in situ, which is a much more active chlorinating species and helps solubilize the intermediate.

References

-

Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids. (Synthesis and handling of 4-difluoromethyl scaffolds). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Pyrimidines. (General reactivity and solvent compatibility).[4] Available at: [Link]

-

Baluja, S. et al. Solubility of pyrimidine derivatives in different organic solvents.[5][6] World Scientific News, 2016. (Empirical solubility trends). Available at: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. revroum.lew.ro [revroum.lew.ro]

stability of difluoromethyl group under basic hydrolysis conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice on the stability of the difluoromethyl (CF2H) group, particularly under basic hydrolysis conditions. The CF2H group is a valuable moiety in medicinal chemistry, often employed as a bioisostere for hydroxyl (OH) or thiol (SH) groups, enhancing metabolic stability and modulating physicochemical properties.[1][2] However, its behavior under certain chemical conditions, especially in the presence of bases, can be complex and requires careful consideration.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of a difluoromethyl (CF2H) group under basic conditions?

The stability of the CF2H group is highly dependent on the molecular context and the specific reaction conditions. While it is often incorporated into molecules to improve metabolic stability due to the strength of the C-F bond[1][3], it possesses a chemically reactive site: the C-H bond. The two electron-withdrawing fluorine atoms increase the acidity of this proton, making it susceptible to deprotonation by a base.[1] This can lead to decomposition, particularly under strong basic conditions. In some cases, the difluoromethyl group has been observed to be cleaved under basic hydrolysis.[4]

Q2: What is the primary mechanism of CF2H group decomposition in the presence of a base?

The most commonly proposed mechanism involves the deprotonation of the CF2H group to form a difluoromethyl anion ([R-CF₂]⁻). This anion can be unstable and may subsequently eliminate a leaving group from the 'R' substituent or, more critically, collapse to form difluorocarbene (:CF₂).[5][6] This highly reactive intermediate can then react with other species in the medium, such as water, leading to formate and fluoride ions, or participate in other undesired side reactions.[7]

Q3: How does the stability of a CF2H group compare to methyl (CH₃) or trifluoromethyl (CF₃) groups under basic conditions?

The reactivity of these groups to bases is fundamentally different. The protons on a standard methyl group are far less acidic and are generally stable to all but the strongest bases. The trifluoromethyl (CF₃) group lacks a proton and is therefore not susceptible to deprotonation; its degradation under basic conditions is much less common but can occur via other pathways. The difluoromethyl group's unique vulnerability stems from having both strong electron-withdrawing fluorine atoms and an acidic proton, creating a pathway for base-mediated decomposition that is not present in the CH₃ or CF₃ analogues.

Q4: Which factors most significantly influence the stability of the CF2H group?

Several factors must be considered when planning a reaction or workup involving a CF2H-containing molecule:

-

Base Strength: Stronger bases (e.g., NaOH, KOH, LiOH) are more likely to cause decomposition than milder bases (e.g., K₂CO₃, NaHCO₃, organic amines).

-

Temperature: Higher temperatures accelerate the rate of decomposition. Running reactions at or below room temperature is often crucial.

-

Solvent: The choice of solvent can influence the effective basicity and the stability of any intermediates formed.

-

Molecular Structure: The group attached to the CF2H moiety plays a significant role. Electron-withdrawing groups can further acidify the CF2H proton, potentially increasing lability. The stability of N-difluoromethylated tertiary amines, for example, is known to be relatively low.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Unexpected Decomposition During Ester Saponification

Question: My CF2H-containing compound is degrading during a standard ester saponification using LiOH in a THF/water mixture. LC-MS analysis shows the loss of the CF2H group. What is happening and how can I achieve this hydrolysis?

Analysis: Standard saponification conditions are strongly basic and often heated, creating a high-risk environment for the CF2H group.[8][9] The hydroxide ion is a strong enough base to deprotonate the CF2H group, initiating the decomposition pathway described earlier. This competes with the desired nucleophilic attack on the ester carbonyl.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for CF2H decomposition during ester saponification.

Recommended Solutions:

-

Modify Reaction Conditions: Before abandoning basic hydrolysis, attempt the reaction at 0°C or even lower. Monitor the reaction carefully by TLC or LC-MS to find a window where ester cleavage occurs faster than CF2H group decomposition.

-

Use a Milder Base: Substitute strong hydroxides with milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are often sufficient for hydrolyzing activated esters and are less likely to deprotonate the CF2H group.

-

Enzymatic Hydrolysis: This is an excellent alternative as it proceeds under mild, near-neutral pH conditions.[10] Enzymes like lipase from Pseudomonas fluorescens or pig liver esterase (PLE) can be highly effective for ester hydrolysis without affecting base-labile functional groups.[10]

-

Acid-Catalyzed Hydrolysis: If the molecule is stable to acid, this provides a clear alternative pathway. Typical conditions involve refluxing with aqueous acids like HCl or H₂SO₄.

Scenario 2: Instability of an Aryl Difluoromethyl Ether (Ar-O-CF₂H)

Question: I've synthesized an aryl difluoromethyl ether, but I'm seeing partial decomposition during an aqueous basic workup (e.g., washing with 1M NaOH). How can I purify my compound without this loss?

Analysis: Aryl difluoromethyl ethers are generally synthesized under basic conditions, often via the reaction of a phenol with a difluorocarbene source.[7][11] This implies a degree of stability. However, prolonged exposure to strong aqueous base, especially at room temperature or above, can still lead to slow hydrolysis or decomposition. The electronic nature of the aryl ring can also play a role; electron-deficient rings may increase the lability of the O-CF₂H group.

Recommended Workup Procedures:

| Condition | Recommendation | Rationale |

| Base Selection | Use saturated aqueous NaHCO₃ or dilute K₂CO₃ solution. | These are sufficiently basic to neutralize acid catalysts or byproducts but are much less aggressive towards the CF2H group than NaOH or KOH. |

| Temperature | Perform all extractions and washes with cold solutions. | Significantly slows the rate of potential hydrolysis. |

| Contact Time | Minimize the contact time between the organic layer and the basic aqueous phase. Separate the layers promptly. | Reduces the opportunity for the decomposition reaction to occur. |

| Alternative | If possible, use a non-basic workup. Quench the reaction with water or a neutral salt solution (brine) and carry any acidic impurities through to the purification step (e.g., chromatography). | Avoids the issue entirely if the subsequent purification method can remove the acidic impurities. |

Scenario 3: Potential Instability in Peptide Synthesis

Question: I want to incorporate a difluoromethyl-containing amino acid into a peptide using solid-phase peptide synthesis (SPPS). Should I be concerned about the standard piperidine treatment for Fmoc-deprotection?

Analysis: Standard Fmoc-deprotection involves treatment with a 20-50% solution of piperidine in a solvent like DMF.[12] Piperidine is a secondary amine and a moderately strong organic base. While generally considered mild, this repeated and prolonged basic treatment throughout the synthesis could potentially lead to the degradation of a sensitive CF2H-containing side chain. Aspartimide formation, a known side reaction in SPPS, is also promoted by basic conditions.[13]

Preventative Measures and Recommendations:

-

Reduce Deprotection Time: Use the minimum time necessary for complete Fmoc removal. This can be determined by monitoring the UV absorbance of the dibenzofulvene-piperidine adduct in the effluent.

-

Use a Milder Base System: For particularly sensitive sequences, consider using 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. While DBU is a stronger base, its use at low concentrations can sometimes be less detrimental over shorter reaction times. However, caution is advised as DBU can also promote side reactions.[13]

-

Positional Considerations: The stability may be influenced by the local peptide sequence. It is advisable to first synthesize a small model di- or tri-peptide to assess the stability of your specific CF2H-amino acid under your standard synthesis conditions.

-

Post-Synthesis Analysis: Carefully scrutinize the final crude peptide by high-resolution LC-MS to check for any mass losses or modifications corresponding to the decomposition of the CF2H group.

Experimental Protocols

Protocol 1: General Screening for CF₂H Group Stability

This protocol allows for a rapid assessment of your compound's stability under various common basic conditions.

Workflow Diagram:

Caption: Workflow for screening the stability of a CF₂H-containing compound.

Methodology:

-

Stock Solution: Prepare a stock solution of your CF2H-containing compound at a known concentration (e.g., 5 mg/mL) in a suitable solvent (e.g., THF, Methanol).

-

Reaction Setup: In separate vials, place an equal volume (e.g., 200 µL) of the stock solution.

-

Add Base: To each vial, add an equal volume of the basic solution to be tested (e.g., 200 µL of 2M aq. NaOH, saturated aq. NaHCO₃, 40% piperidine in DMF). For the control, add pure solvent.

-

Incubation: Stir all vials at a controlled temperature (e.g., 25°C).

-

Time Points: At specified time points (e.g., 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 10 µL) from each vial.

-

Analysis: Quench the aliquot in an LC-MS vial containing mobile phase with 0.1% formic acid. Analyze immediately by LC-MS to determine the percentage of the starting material remaining relative to the t=0 sample or the control vial.

Protocol 2: Monitoring Decomposition by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful, non-invasive technique for quantitatively monitoring the stability of the CF2H group.

Methodology:

-

Prepare Sample: Dissolve a precisely weighed amount of your CF2H-containing compound and an internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

-

Acquire Initial Spectrum (t=0): Record a quantitative ¹⁹F NMR spectrum. The CF2H group typically appears as a characteristic triplet (or doublet of doublets if coupled to other protons). Integrate the signal of your compound relative to the internal standard.

-

Initiate Reaction: Add a small, known volume of a deuterated basic solution (e.g., NaOD in D₂O) to the NMR tube.

-

Monitor Reaction: Acquire subsequent ¹⁹F NMR spectra at regular time intervals.

-

Data Analysis: Quantify the decrease in the integral of the CF2H signal over time. The appearance of a new signal, often a broad singlet for the fluoride ion (F⁻), can confirm the decomposition pathway.

References

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). PMC, NIH. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). PMC, NIH. [Link]

-

Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. (2006). Organic Letters. [Link]

-

Direct S-difluoromethylation of thiols: A facile synthetic route to difluoromethyl thioethers. (2025). ResearchGate. [Link]

-